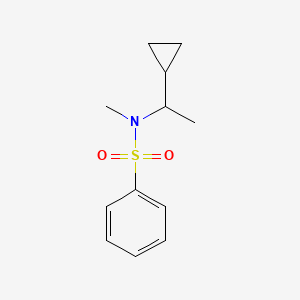
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for the production of ribosomes and protein synthesis. CX-5461 has gained attention in recent years due to its potential as an anti-cancer agent.
Mechanism of Action
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide inhibits Pol I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in a decrease in rRNA synthesis and the subsequent inhibition of protein synthesis. Cancer cells that have high levels of Pol I transcription are particularly sensitive to N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide, leading to cell death.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has been shown to induce DNA damage and activate the DNA damage response pathway. This results in cell cycle arrest and apoptosis in cancer cells. Additionally, N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells in preclinical models.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide is its selectivity for cancer cells with high levels of Pol I transcription. This makes it a promising candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy. However, N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has also been shown to have limited efficacy in some cancer types, and resistance to the drug can develop over time.
Future Directions
There are several potential future directions for research on N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Additionally, there is ongoing research on the use of N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide in combination with immunotherapy to enhance the immune response against cancer cells. Finally, there is interest in the development of N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide analogs with improved efficacy and selectivity for cancer cells.
Synthesis Methods
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with N-methylpiperazine, followed by the addition of cyclopropylethylamine. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that have high levels of Pol I transcription, while sparing normal cells. This makes it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-10(11-8-9-11)13(2)16(14,15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKOFXVZUIRYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)



![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)

![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)
![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)
